REACTION_SMILES
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[CH3:27][OH:28].[ClH:26].[F:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([CH2:13][CH2:14][CH2:15][N:16]3[CH2:17][c:18]4[cH:19][cH:20][cH:21][cH:22][c:23]4[CH2:24][CH2:25]3)[O:9][CH2:12][CH2:11][O:10]2)[cH:6][cH:7]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[CH2:13][CH2:14][CH2:15][N:16]2[CH2:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]3[CH2:24][CH2:25]2)[cH:6][cH:7]1
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Name
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Type
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product
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Smiles
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O=C(CCCN1CCc2ccccc2C1)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |